molecular formula C13H17NO2 B13179016 Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

Cat. No.: B13179016
M. Wt: 219.28 g/mol
InChI Key: PHNQBYSWAJDVIQ-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted benzazepines, which can be further utilized in medicinal chemistry for drug development.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate involves its interaction with specific molecular targets. For instance, some benzazepine derivatives act as sodium channel blockers or inhibitors of squalene synthase . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate is unique due to its specific structural features and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse bioactive compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-5-7-10-6-3-4-8-11(10)14-12/h3-4,6,8,12,14H,2,5,7,9H2,1H3

InChI Key

PHNQBYSWAJDVIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=CC=CC=C2N1

Origin of Product

United States

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